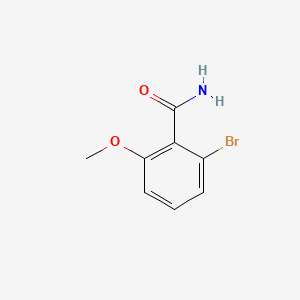

2-Bromo-6-methoxybenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJASMINSPMLOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches to 2 Bromo 6 Methoxybenzamide

Precursor Synthesis and Functional Group Introduction

The foundation of a successful synthesis lies in the efficient preparation of key precursors. For 2-bromo-6-methoxybenzamide, this involves constructing the 2-bromo-6-methoxybenzoic acid core or a closely related derivative.

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction employs a Directed Metalation Group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium reagent. organic-chemistry.orgbaranlab.org This coordination positions the strong base to deprotonate the nearest ortho-proton, creating a stabilized aryllithium intermediate that can then react with various electrophiles. organic-chemistry.org

In scaffolds related to this compound, both the amide and methoxy (B1213986) groups can act as DMGs. The amide group, particularly a tertiary amide like an N,N-diethylamide, is considered a powerful DMG. organic-chemistry.org The methoxy group is a more moderate DMG. The combined influence of these groups can be leveraged for highly specific functionalization. For instance, in the synthesis of N,N-diethyl-2-formyl-6-methoxybenzamide, the methoxy and diethylamide groups cooperatively direct lithiation to the ortho position using sec-butyllithium (B1581126) (s-BuLi), which is then quenched with dimethylformamide (DMF) to introduce a formyl group. This demonstrates how DoM can be used to introduce substituents at specific locations on the benzamide (B126) ring, a strategy that is also applicable for introducing the bromo group itself.

Table 1: Example of Directed ortho-Metalation on a Benzamide Scaffold

| Starting Material | Reagents | Functionality Introduced | Reference |

|---|

A representative linear synthesis pathway can start from a pre-functionalized benzoic acid derivative. For example, a synthetic route might begin with 2-bromo-6-fluorobenzoic acid. rsc.org This precursor undergoes a series of reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom is displaced by an amine. rsc.org

Ullmann Coupling: A copper-catalyzed reaction is used to introduce the methoxy group by displacing the bromine with methanol. rsc.org

Amidation: The carboxylic acid is converted to the final benzamide. rsc.org

This step-by-step approach allows for the methodical construction of the molecule. A convergent alternative might involve the separate synthesis of a 2-bromo-6-methoxybenzoyl fragment and its subsequent coupling to an amine source.

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Amidation Reactions and Amide Bond Formation

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation can be achieved through classical methods or by using modern coupling reagents that offer milder conditions and broader substrate scopes.

Classical amidation protocols generally involve the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. A common method is the conversion of the carboxylic acid into a more reactive acyl chloride. sid.irgoogle.com This is typically achieved by treating the corresponding benzoic acid, such as 2-bromo-6-methoxybenzoic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting highly electrophilic acyl chloride readily reacts with ammonia (B1221849) or an amine to form the desired amide bond.

Modern synthesis often favors the use of coupling reagents that enable the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions. sid.irunits.it One such effective reagent is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). units.itwikipedia.org

The mechanism involves the in-situ formation of a highly reactive quaternary ammonium (B1175870) salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), from CDMT and a tertiary amine like N-methylmorpholine (NMM). units.itwikipedia.org This active intermediate reacts with the carboxylic acid to form a reactive ester, which is then readily displaced by the amine to yield the amide product. wikipedia.org This method has been successfully used in the final amidation step to produce various substituted benzamides. rsc.org Studies have shown that using the CDMT/tertiary amine system directly is a more economical and straightforward alternative to using pre-synthesized, isolated DMTMM salts. units.it

Table 2: Amidation using CDMT

| Carboxylic Acid Precursor | Amine Source | Reagents | Product | Reference |

|---|

Classical Amidation Techniques

Halogenation Strategies for Bromine Incorporation

The introduction of the bromine atom onto the aromatic ring can be accomplished at various stages of the synthesis. While many routes start with an already brominated precursor, strategies exist for the direct bromination of the aromatic core. rsc.org The key challenge is achieving the correct regioselectivity.

Given the electronic properties of the substituents on the ring (the methoxy group is an ortho, para-director and the amide/carboxyl group is a meta-director), direct electrophilic bromination of 2-methoxybenzamide (B150088) or 2-methoxybenzoic acid would likely lead to a mixture of products, with substitution at the 5-position being favored.

To achieve the specific 2-bromo-6-methoxy substitution pattern, a regioselective method is required. One of the most effective approaches would be to employ the Directed ortho-Metalation (DoM) strategy described earlier. Starting with a 2-methoxybenzamide derivative, DoM would direct lithiation to the 6-position, followed by quenching the resulting aryllithium intermediate with an electrophilic bromine source such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or 1,2-dibromotetrafluoroethane. organic-chemistry.org

Other general bromination reagents for aromatic compounds include ammonium bromide in the presence of an oxidant like Oxone®, which offers a greener alternative. researchgate.net Photocatalytic methods using reagents like NBS have also emerged as modern strategies for halogenation. uni-regensburg.de However, for the specific isomer required, DoM remains the most predictable and strategic choice for incorporating the bromine atom at the desired position.

Regioselective Bromination of Methoxybenzamides

The synthesis of this compound often begins with a substituted benzamide or benzoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity during bromination. The methoxy group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electrons to the ring through resonance. libretexts.orgvaia.comjove.com This electron donation increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.orgmasterorganicchemistry.com Conversely, the amide group (-CONH2) is a deactivating group and a meta-director. When both are present, the stronger activating group, in this case, the methoxy group, dictates the position of electrophilic substitution. wizeprep.comquora.com

Therefore, to synthesize this compound, one might start with 3-methoxybenzamide. The methoxy group at position 3 will direct the incoming bromine to the ortho and para positions (positions 2, 4, and 6). The challenge lies in selectively brominating the 2-position over the other activated sites.

Several methods have been developed for the regioselective bromination of aromatic compounds. One approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). Another method utilizes a combination of vanadium pentoxide (V2O5) and hydrogen peroxide to promote the bromination of organic substrates with tetrabutylammonium (B224687) bromide, offering a milder and more environmentally friendly alternative. organic-chemistry.org Rhodium-catalyzed C-H bromination has also emerged as a powerful tool for the ortho-bromination of arenes, including those with directing groups like amides. connectedpapers.comnih.gov

A study on the bromination of m-anisic acid (3-methoxybenzoic acid) using bromine in acetic acid and water resulted in the formation of 2-bromo-5-methoxybenzoic acid, highlighting the preference for substitution at the position ortho to the methoxy group and para to the carboxylic acid. prepchem.com This indicates that by starting with 3-methoxybenzamide, bromination would likely yield a mixture of isomers, with 2-bromo-3-methoxybenzamide (B571840) and 5-bromo-3-methoxybenzamide being major products. To achieve the desired this compound, a different starting material or a more sophisticated directing group strategy would be necessary.

Pre-functionalized Halogenated Building Blocks

An alternative and often more direct approach to synthesizing this compound involves the use of pre-functionalized halogenated building blocks. This strategy bypasses the challenges of regioselective bromination by starting with a molecule that already contains the desired bromine and methoxy substituents in the correct positions. A common precursor is 2-bromo-6-methoxybenzoic acid. finetechnology-ind.comsigmaaldrich.com

The synthesis of this key intermediate can be achieved through various routes. For instance, bromination of 2-methoxybenzoic acid derivatives can be controlled to favor the desired isomer. Once 2-bromo-6-methoxybenzoic acid is obtained, it can be converted to the corresponding benzamide through standard amidation procedures. This typically involves the activation of the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.

| Brominating Agent | Solvent | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N-bromosuccinimide | Dichloromethane (B109758) | Potassium bromide/Red phosphorus/Sulfuric acid | 93.4 | 99.1 |

| Dibromohydantoin | Dichloromethane | Potassium bromate/Red phosphorus/Sulfuric acid | 93.6 | 99.4 |

| N-bromosuccinimide | Chloroform | Potassium bromate/Red phosphorus/Sulfuric acid | 92.7 | 99.2 |

Methoxy Group Introduction and Manipulation

Alkoxylation Reactions (e.g., Copper-Catalysed Ullmann Coupling)

The introduction of a methoxy group onto an aromatic ring can be accomplished through various alkoxylation reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this reaction could be envisioned by reacting a di-halogenated benzamide, such as 2,6-dibromobenzamide, with a methoxide (B1231860) source in the presence of a copper catalyst. organic-chemistry.org The Ullmann reaction typically requires high temperatures, but modern variations have been developed that proceed under milder conditions. lscollege.ac.in

Nucleophilic aromatic substitution (SNAr) is another important pathway for introducing a methoxy group. byjus.comwikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to a leaving group (like a halogen). allen.inlibretexts.org For example, a compound like 2-bromo-6-nitrobenzamide (B13088599) could potentially undergo substitution of the nitro group with a methoxide ion, although the bromo group could also be a leaving group. The relative reactivity would depend on the specific reaction conditions.

Strategies for Ortho-Methoxy Substitution

Achieving selective ortho-methoxy substitution is a significant challenge in aromatic chemistry. nih.govchemrxiv.orgnih.govresearchgate.net Directing groups play a pivotal role in controlling the regioselectivity of such transformations. chemrxiv.orgnih.gov The amide group itself can act as a directing group in certain metal-catalyzed C-H activation reactions. nih.gov For instance, palladium-catalyzed C-H alkoxylation of N-methoxybenzamides has been reported, demonstrating the utility of the amide group in directing functionalization to the ortho position. acs.org

Recent advancements have focused on developing novel catalytic systems for ortho-C–H methoxylation. One such strategy involves a palladium/norbornene cooperative catalysis that enables the ortho-methoxylation of aryl halides. nih.govchemrxiv.orgnih.gov This method utilizes a unique N,N-bissulfonylmethoxyamine electrophile and allows for the direct installation of a methoxy group at the ortho position of an aryl halide, providing a powerful tool for constructing highly substituted aromatic compounds. nih.govchemrxiv.orgnih.gov

Catalytic Methodologies in this compound Synthesis

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and the Suzuki-Miyaura coupling is a prominent example. yonedalabs.comlibretexts.org This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org

This compound is a suitable substrate for Suzuki-Miyaura coupling, where the bromine atom can be replaced with various aryl or alkyl groups. vulcanchem.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org This reaction's versatility allows for the synthesis of a wide array of derivatives from this compound, making it a valuable intermediate in medicinal chemistry and materials science. researchgate.netscispace.com

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids/Esters + Aryl Halides | Pd(0) catalyst, Base | Forms C-C bonds, versatile, tolerant of many functional groups. yonedalabs.comlibretexts.org |

| Heck Coupling | Alkenes + Aryl Halides | Pd catalyst, Base | Forms substituted alkenes, often with high stereoselectivity. mdpi.com |

| Ullmann Coupling | Aryl Halides + Alcohols/Amines/Thiols | Copper or Palladium catalyst | Forms C-O, C-N, or C-S bonds. organic-chemistry.orgwikipedia.org |

Other Transition Metal-Mediated Transformations

The synthesis of functionalized benzamides, including this compound, often employs a variety of transition metals beyond the most common palladium catalysts. These alternative metals offer unique reactivity and selectivity profiles.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are a key strategy for forming C-O bonds, particularly for introducing alkoxy groups onto an aromatic ring. In syntheses related to benzamides, a copper-catalyzed Ullmann coupling has been used to introduce various alkoxy groups at the ortho-position of a 2-bromobenzoic acid derivative. rsc.org This methodology is highly relevant for the final steps in the synthesis of 2-alkoxy-benzamide structures.

Iron-Catalyzed Reactions: Iron catalysts, valued for their low cost and low toxicity, have found application in specific transformations. For instance, iron(III) chloride has been used to catalyze the bromination of an N-aryl-2-methoxybenzamide derivative, yielding the corresponding 3-bromo-N-aryl-2-methoxybenzamide. rsc.org This demonstrates the utility of iron in regioselective halogenation reactions on complex benzamide scaffolds.

Palladium-N-Heterocyclic Carbene (NHC) Catalysis: Advanced palladium catalysis often involves specialized ligands to enhance catalyst stability and efficiency. Polymer-supported N-Heterocyclic Carbene (NHC) palladium(II) complexes have been developed for intramolecular α-arylation reactions. acs.org These catalysts have demonstrated excellent efficacy in mediating C(sp³)–H functionalization, a crucial step in forming cyclic structures from precursors like 2-bromo acetanilide. acs.org

Table 1: Examples of Transition Metal-Mediated Transformations in Benzamide Synthesis To view the data, click on the column headers to sort or use the search bar to filter.

| Catalyst/Reagent | Transformation Type | Substrate Type | Product Type | Source(s) |

|---|---|---|---|---|

| Copper Catalyst | Ullmann Coupling (C-O bond) | 2-Bromobenzoic acid derivative | 2-Alkoxybenzoic acid derivative | rsc.org |

| Iron(III) chloride | Bromination (C-H to C-Br) | 6-(Mesitylamino)-2-methoxybenzamide | 3-Bromo-6-(mesitylamino)-2-methoxybenzamide | rsc.org |

| SP-NHC-Pd(II) | Intramolecular α-Arylation | 2-Bromo acetanilide | Oxindole | acs.org |

Reaction Optimization and Process Intensification

To improve the efficiency, safety, and scalability of synthesizing this compound, various modern chemical engineering and synthetic chemistry techniques are employed. These include the use of microwave irradiation, high-pressure/temperature conditions, and careful solvent selection.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of heterocyclic structures derived from or related to benzamides.

For example, 2-bromobenzamide (B1207801) has been utilized as a reactant in the microwave-assisted one-pot synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones. Similarly, microwave irradiation has been effectively used to synthesize various 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives in good to excellent yields, employing a tandem green process. mdpi.com In these procedures, reaction times are significantly reduced, often to between 17 and 33 minutes, at temperatures ranging from 120–150 °C. mdpi.com The synthesis of benzoxazole (B165842) derivatives from 2-aminophenol (B121084) has also been achieved under solvent-free microwave conditions, highlighting the eco-friendly potential of this technique. rsc.org

Manipulating pressure and temperature can significantly influence reaction rates and outcomes, particularly for reactions involving gaseous reagents or where transition states have a smaller volume than the reactants.

High-pressure tube methods have been adapted from microwave protocols to synthesize substituted aminopyridines, which are structurally analogous to aminobenzamides. In one study, the synthesis of 2-Bromo-6-methylaminopyridine was achieved by reacting 2,6-Dibromopyridine with methylamine (B109427) under high pressure and temperature, resulting in a 54.1% yield. georgiasouthern.edu

The choice of solvent is critical in synthetic chemistry, as it can profoundly affect reaction rates, yields, and selectivity by influencing reactant solubility, transition state stabilization, and catalyst activity.

In the development of a continuous-flow synthesis of oxindoles, a variety of solvents were screened for the intramolecular α-arylation of a 2-bromo acetanilide. acs.org While the reaction proceeded in several media, cyclopentyl methyl ether (CPME) and its aqueous azeotrope (CPME/water 84:16) provided the best performance in terms of both conversion (>99%) and selectivity (99:1). acs.org The use of the aqueous azeotrope was particularly advantageous as it allowed for the complete dissolution of the inorganic base (Cs₂CO₃), ensuring a homogeneous reaction mixture crucial for a flow protocol. acs.org In contrast, solvents such as dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) have been reported to give inferior results in other related transition metal-catalyzed reactions. chinesechemsoc.org

The polarity and coordinating ability of the solvent can be decisive. For example, a polar aprotic solvent like dimethylformamide (DMF) is often chosen because it can effectively stabilize charged intermediates that may form during a reaction, which can be more effective than less polar solvents like THF.

Table 2: Effect of Solvent on the Intramolecular α-Arylation of 2-bromo acetanilide To view the data, click on the column headers to sort or use the search bar to filter.

| Entry | Medium | Conversion (%) | Product Ratio (2a:3a) | Source |

|---|---|---|---|---|

| 1 | H₂O | 45 | 50:50 | acs.org |

| 2 | Xylene | >99 | 95:5 | acs.org |

| 3 | Toluene | >99 | 97:3 | acs.org |

| 4 | 2-MeTHF | >99 | 97:3 | acs.org |

| 5 | CPME | >99 | 99:1 | acs.org |

| 6 | CPME/H₂O | >99 | 99:1 | acs.org |

| 7 | GVL | 98 | 95:5 | acs.org |

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Bromo 6 Methoxybenzamide

Electronic Effects of Bromo and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Bromo-6-methoxybenzamide is significantly influenced by the electronic properties of the bromo and methoxy substituents. The bromine atom, being a halogen, exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M or +R effect), although this effect is generally weaker than its inductive withdrawal for halogens.

In contrast, the methoxy group (-OCH3) is a potent activating group. While the oxygen atom is also electronegative and exerts an inductive electron-withdrawing effect, its primary influence comes from its strong resonance electron-donating effect (+M effect). The lone pairs on the oxygen atom are readily delocalized into the aromatic pi-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack.

Nucleophilic and Electrophilic Activation at the Benzamide (B126) Core

The benzamide core of this compound possesses sites susceptible to both nucleophilic and electrophilic attack. The carbonyl carbon of the amide group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for nucleophilic addition-elimination reactions at the carbonyl group.

The aromatic ring itself can be activated for either nucleophilic or electrophilic aromatic substitution, depending on the reaction conditions and the nature of the attacking species. The electron-donating methoxy group activates the ortho and para positions for electrophilic attack. Conversely, the electron-withdrawing nature of the bromo and carbonyl groups can make the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the bromine atom, which can act as a leaving group.

Functional Group Interconversions and Transformation Pathways

The presence of three distinct functional groups—amide, aryl halide, and ether—on this compound allows for a rich variety of chemical transformations. ub.edusolubilityofthings.com

Reactivity of the Amide Moiety

The amide group can undergo several important reactions. Hydrolysis, typically under acidic or basic conditions, can convert the amide back to the corresponding carboxylic acid, 2-bromo-6-methoxybenzoic acid. sci-hub.se Amides can also be reduced to amines using strong reducing agents like lithium aluminum hydride. Furthermore, the amide nitrogen can participate in N-alkylation or N-arylation reactions. The amide group can also act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position of the benzamide ring. acs.orgsnnu.edu.cn

Transformations Involving the Aryl Halide

The bromine atom on the aromatic ring is a versatile handle for a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with boronic acids can introduce new aryl or alkyl groups at the 2-position. rsc.orgrsc.org Heck coupling with alkenes, Buchwald-Hartwig amination with amines, and Sonogashira coupling with terminal alkynes are other powerful methods to functionalize this position. The bromine can also be replaced by other nucleophiles through nucleophilic aromatic substitution, although this often requires harsh conditions or activation by strongly electron-withdrawing groups. smolecule.com

Reactions of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid or Lewis acids like boron tribromide, to yield the corresponding phenol. jst.go.jp The methoxy group can also be oxidized under certain conditions to form aldehydes or carboxylic acids.

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-6-methoxybenzamide, ¹H, ¹³C, and 2D NMR techniques would collectively provide a full picture of its proton and carbon environments and their correlations.

¹H NMR Spectroscopy for Proton Environment Assessment

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and amide groups. The aromatic region would display a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The proton at position 4 (para to the methoxy group) would likely appear as a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 would each appear as a doublet of doublets. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets, due to their different spatial environments and potential for restricted rotation around the C-N bond.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.2 - 7.4 | dd |

| Aromatic H-4 | 7.0 - 7.2 | t |

| Aromatic H-5 | 6.8 - 7.0 | dd |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

¹³C NMR Spectroscopy for Carbon Framework Delineation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon of the amide group would be the most downfield signal, typically appearing around 165-170 ppm. The carbon atoms of the benzene ring would resonate in the aromatic region (approximately 110-160 ppm), with the carbon attached to the bromine atom (C-2) and the carbon attached to the methoxy group (C-6) showing characteristic shifts influenced by the electronegativity and resonance effects of these substituents. The methoxy carbon would appear as a single peak around 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| C-1 | 135 - 140 |

| C-2 (C-Br) | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 (C-OCH₃) | 155 - 160 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the coupling relationships between the H-3, H-4, and H-5 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3100-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1600-1640 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-O stretching of the methoxy group would produce a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H stretching | 3100 - 3400 |

| Amide (-CONH₂) | C=O stretching (Amide I) | 1640 - 1680 |

| Amide (-CONH₂) | N-H bending (Amide II) | 1600 - 1640 |

| Aromatic Ring | C-H stretching | > 3000 |

| Methoxy (-OCH₃) | C-O stretching | ~1250 (asymmetric), ~1030 (symmetric) |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretching would also be visible in the Raman spectrum, aromatic ring stretching vibrations, which often give strong Raman signals, would be prominent in the 1400-1600 cm⁻¹ region. The symmetric vibrations, such as the aromatic ring breathing mode around 1000 cm⁻¹, are often stronger in Raman than in IR. The C-Br stretch would also be observable in the low-frequency region.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular identity of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. This technique distinguishes between compounds with the same nominal mass by measuring mass with very high precision. For the molecular formula C₈H₈BrNO₂, the calculated molecular weight is approximately 230.06 g/mol . chemuniverse.com HRMS analysis of related and more complex benzamide (B126) structures demonstrates the power of this technique in confirming calculated molecular formulas by matching them to experimentally found values with a high degree of accuracy. scielo.brrsc.orgbeilstein-journals.org For instance, in the analysis of similar N-substituted methoxybenzamides, the [M+H]⁺ or [M+Na]⁺ ions are often observed, and their measured m/z values are typically within a very narrow margin of the calculated values, confirming the assigned structures. scielo.brrsc.orgbeilstein-journals.org

Table 1: Illustrative HRMS Data for Benzamide Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

| 2-Butyl-N,6-dimethoxybenzamide | C₁₃H₁₉NO₃ | 238.1443 | 238.1441 rsc.org |

| 2,6-Dibutyl-N-methoxybenzamide | C₁₆H₂₅NO₂ | 264.1964 | 264.1965 rsc.org |

| N-(2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)-4-fluorobenzamido)-2-methoxybenzamide | C₂₉H₂₀BrF₁₁N₂O₃ | 732.0482 | 732.0442 scielo.br |

This table provides examples of HRMS data for related compounds to illustrate the accuracy of the technique. Data for this compound itself is not specifically available in the provided search results.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like benzamides, often yielding the protonated molecule [M+H]⁺ as the base peak. rsc.org The fragmentation pattern observed in the ESI-MS spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, loss of the methoxy group, or elimination of the bromine atom. Analysis of related compounds, such as N-(5-Bromoquinolin-8-yl)cyclobutanecarboxamide, shows the detection of the [M+Na]⁺ adduct, a common observation in ESI-MS. beilstein-journals.org The study of various benzamide derivatives by ESI-MS confirms that the molecular ion peak is typically prominent, which is crucial for molecular weight confirmation. rsc.orgscholaris.caacs.org

Table 2: Common Fragments in Benzamide Mass Spectra

| Fragment | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [M-Br]⁺ | Loss of the bromine atom |

| [C₇H₄BrO]⁺ | Benzoyl cation fragment with bromine |

This table represents plausible fragmentation patterns for this compound based on general principles of mass spectrometry, as specific fragmentation data was not found in the search results.

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orghnue.edu.vn The spectrum of this compound is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The primary chromophore in this compound is the benzene ring conjugated with the carbonyl group of the amide. This extended π-system gives rise to characteristic π → π* transitions, which are typically intense and occur in the UV region. hnue.edu.vnuzh.ch The presence of the methoxy group (-OCH₃), an auxochrome, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. units.it The bromine atom and the amide group also influence the electronic structure and thus the absorption spectrum. Additionally, the non-bonding electrons on the oxygen and nitrogen atoms can lead to n → π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands. hnue.edu.vnuzh.ch The analysis of similar aromatic compounds shows that the position and intensity of these bands are sensitive to the substitution pattern on the benzene ring. sioc-journal.cn

Table 3: Typical Electronic Transitions for Aromatic Amides

| Transition | Wavelength Range (nm) | Description |

| π → π | ~200-280 | High-intensity transition within the conjugated aromatic system. hnue.edu.vnuzh.ch |

| n → π | ~280-320 | Low-intensity transition involving non-bonding electrons of the carbonyl oxygen. hnue.edu.vnuzh.ch |

This table provides a generalized overview of expected UV-Vis absorption for aromatic amides. Specific λmax values for this compound were not available in the provided search results.

X-ray Crystallography for Three-Dimensional Solid-State Structures

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state. researchgate.net While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related benzamide derivatives allows for a robust prediction of its solid-state characteristics.

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. A key interaction is the hydrogen bonding between the amide protons (-NH₂) and the carbonyl oxygen (C=O) of neighboring molecules, often leading to the formation of centrosymmetric dimers or one-dimensional chains. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Advanced Crystallographic Data Analysis

Advanced crystallographic data analysis moves beyond simple bond length and angle determination to explore the subtle, non-covalent forces that govern how molecules arrange themselves in a crystal lattice. These interactions are crucial for understanding the physical properties, stability, and polymorphism of a solid-state material. Techniques like Hirshfeld surface analysis and QTAIM provide a visual and quantitative framework for investigating these complex intermolecular contacts.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities for the molecule of interest) is greater than that of all other molecules in the crystal. The resulting surface is color-mapped to highlight different types of intermolecular contacts and their relative strengths.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzamide Analog

This table illustrates typical contributions of various intermolecular contacts to the Hirshfeld surface, as observed in studies of similar brominated benzamide derivatives. rsc.orgiucr.org

| Contact Type | Contribution to Hirshfeld Surface (%) | Description of Interaction |

| H···H | ~20-35% | Represents van der Waals forces and is often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. iucr.org |

| O···H / H···O | ~10-20% | Corresponds to conventional and non-conventional hydrogen bonds, such as N-H···O and C-H···O, which are key to forming structural motifs. rsc.org |

| Br···H / H···Br | ~10-15% | Indicates halogen bonding or weaker dipole-dipole interactions involving the bromine atom. iucr.org |

| C···H / H···C | ~10-15% | Relates to C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. rsc.orgiucr.org |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.org |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ(r)), an observable physical quantity. gumed.edu.pluniovi.es By analyzing the critical points in the electron density, QTAIM can identify and characterize all types of interatomic interactions, from strong covalent bonds to weak non-covalent contacts like hydrogen and halogen bonds. researchgate.netnih.gov

A bond critical point (BCP) is a location between two interacting atomic nuclei where the electron density is at a minimum along the internuclear path but a maximum in the perpendicular directions. The properties of the electron density at this point provide quantitative descriptors of the bond's nature and strength.

In the analysis of the analog 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, QTAIM and Non-Covalent Interaction (NCI) plots were used to complement the Hirshfeld analysis. rsc.org These calculations confirmed that the hydrogen bonding interactions are energetically significant, with stabilization energies ranging from 0.9 to 6.1 kcal/mol. rsc.org Furthermore, the analysis revealed that the total binding energies of the molecular assemblies are dominated by a cooperative combination of π-interactions, including C–H⋯π, π⋯π, and lone pair halogen⋯π contacts, which can stabilize the crystal structure by up to 12 kcal/mol. rsc.org

Table 2: Key QTAIM Descriptors for Characterizing Interatomic Interactions

This table outlines the primary topological parameters calculated at a bond critical point (BCP) and their general interpretation in the context of chemical bonding. rsc.orgresearchgate.net

| QTAIM Descriptor | Symbol | Interpretation for Non-Covalent Interactions |

| Electron Density | ρ(r) | A small value (typically 0.002-0.04 a.u.) indicates a closed-shell interaction (e.g., hydrogen bond, van der Waals). Its magnitude is proportional to the bond strength. |

| Laplacian of Electron Density | ∇²ρ(r) | A positive value (∇²ρ(r) > 0) signifies charge depletion at the BCP, characteristic of closed-shell interactions. |

| Total Energy Density | H(r) | A negative value indicates a degree of covalent character and stabilizing interaction, while a slightly positive or near-zero value points to purely closed-shell or electrostatic character. |

| Ratio of Potential to Kinetic Energy Density | |V(r)|/G(r) | A ratio less than 1 indicates a non-covalent (closed-shell) interaction. A ratio greater than 2 is characteristic of covalent bonds. |

Computational and Quantum Chemical Insights into this compound

Computational Chemistry and Quantum Chemical Investigations

Molecular Orbital Theory and Reactivity Descriptors

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) is a powerful framework for analyzing chemical reactivity. engineering.org.cn It utilizes descriptors that quantify the global and local reactivity of a molecule. Global descriptors like chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity. chemrxiv.org Local descriptors, such as the Fukui function, identify specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. engineering.org.cnscm.com

The Fukui function, ƒ(𝐫), is defined as the change in electron density at a specific point when the total number of electrons in the system changes. chemrxiv.org It helps pinpoint the most reactive centers in a molecule. scm.com There are three main types of Fukui functions:

ƒ+ (for nucleophilic attack): Identifies sites most likely to accept an electron.

ƒ- (for electrophilic attack): Identifies sites most likely to donate an electron.

ƒ0 (for radical attack): Represents the average of ƒ+ and ƒ-.

These functions are calculated by finding the difference in electron density between the neutral molecule and its anionic (N+1 electrons) or cationic (N-1 electrons) states, all at the geometry of the neutral species. scm.comfaccts.de For this compound, DFT calculations can predict these reactive sites. The electron-withdrawing bromine atom and amide group, combined with the electron-donating methoxy group, create a complex reactivity profile. While specific published calculations for this exact molecule are scarce, the methodology allows for the identification of the most probable sites for chemical reactions.

Based on general principles, the carbonyl carbon of the amide group is a primary site for nucleophilic attack, while the aromatic ring carbons are susceptible to electrophilic substitution, with their reactivity modulated by the existing substituents.

Table 1: Illustrative Condensed Fukui Function Values for this compound

| Atomic Site | Predicted Susceptibility to Nucleophilic Attack (ƒ+) | Predicted Susceptibility to Electrophilic Attack (ƒ-) | Predicted Susceptibility to Radical Attack (ƒ0) |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | Medium |

| Carbonyl Oxygen (C=O) | Low | Medium-High | Medium |

| Aromatic Carbon (C-Br) | Low | Low | Low |

| Aromatic Carbon (C-CONH2) | Low | Low | Low |

| Aromatic Carbon (C-OCH3) | Low | Medium | Low |

| Amide Nitrogen (NH2) | Low | Medium | Low |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

The simulation process involves defining a force field (e.g., CHARMM36m) that describes the potential energy of the system, placing the molecule in a simulated box filled with solvent molecules (like water, dimethylformamide, or tetrahydrofuran), and then solving Newton's equations of motion for every atom. pensoft.net Analysis of the resulting trajectory provides insights into several properties:

Root Mean Square Deviation (RMSD): Measures the stability of the molecule's conformation over the simulation time. pensoft.net

Root Mean Square Fluctuation (RMSF): Identifies which parts of the molecule are the most flexible. pensoft.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which is crucial for understanding solubility and interaction potential. pensoft.netresearchgate.net

Hydrogen Bonding: Analyzes the formation and lifetime of hydrogen bonds between the benzamide (B126) and solvent molecules, which strongly influences its behavior.

Studies on similar benzamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to understand solute-solvent interactions that govern solubility. pensoft.netmostwiedzy.pl For this compound, simulations could compare its dynamics in polar aprotic solvents like DMF versus less polar ethers like THF, providing clues to optimize reaction conditions.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Software | GROMACS, AMBER | Engine to run the simulation. pensoft.net |

| Force Field | CHARMM36m, GAFF | Defines the physics governing atomic interactions. pensoft.net |

| Solvent Model | TIP3P (for water), specific models for DMF/THF | Represents the solvent environment. pensoft.net |

| Box Type | Cubic | Defines the simulation cell. |

| Simulation Time | 50-100 ns | Duration of the simulation to observe molecular motion. pensoft.net |

| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |

| Pressure | 1 bar | The pressure at which the simulation is run. |

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or reactivity. nih.govresearchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using machine learning or statistical methods to find a mathematical equation linking these descriptors to an observed property (e.g., boiling point, solubility, reaction rate). nih.gov

For a class of compounds including this compound, a QSPR/QSRR model could be developed to predict properties for other, unsynthesized derivatives. The process involves:

Data Collection: Assembling a dataset of molecules with known experimental values for a specific property.

Descriptor Calculation: Computing hundreds of molecular descriptors (e.g., topological, electronic, steric) for each molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build the predictive model.

Validation: Testing the model's accuracy and predictive power on an external set of compounds.

While no specific QSPR model for this compound has been identified in the literature, studies on related benzamide and bromo-aromatic derivatives have successfully used these techniques to predict biological activity and physicochemical properties. nih.govresearchgate.netgoogle.com Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters (like HOMO/LUMO energies) would be critical for building such a model.

Table 3: Key Molecular Descriptors for QSPR/QSRR Modeling of Benzamide Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, related to transport properties. |

| Zagreb Indices | Molecular branching and complexity. researchgate.net | |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophilicity. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

| Dipole Moment | Overall molecular polarity. |

In Silico Retrosynthetic Analysis and Novel Pathway Prediction

For this compound, an AI retrosynthesis tool would work backward from the final product. A likely retrosynthetic plan might involve the following key disconnections:

Amide Formation: The C-N bond of the benzamide is disconnected, leading to a 2-bromo-6-methoxybenzoyl derivative (like an acid chloride or ester) and ammonia (B1221849). This is a common and reliable transformation.

Aromatic Substitution/Functionalization: The analysis would then consider the synthesis of the 2-bromo-6-methoxybenzoic acid precursor. This could involve the bromination of 2-methoxybenzoic acid or the methoxylation of a 2,6-dibromobenzoic acid derivative.

Table 4: Hypothetical Retrosynthetic Pathway for this compound

| Step | Retrosynthetic Disconnection (Product → Precursors) | Forward Reaction Type |

|---|---|---|

| 1 | This compound → 2-Bromo-6-methoxybenzoic acid + Ammonia | Amidation |

| 2 | 2-Bromo-6-methoxybenzoic acid → 2-Methoxybenzoic acid + Brominating Agent (e.g., NBS) | Electrophilic Aromatic Bromination |

| 3 | 2-Methoxybenzoic acid → Methyl salicylate (B1505791) (or similar) | Functional Group Interconversion |

This table outlines a plausible synthetic route that an AI retrosynthesis tool might predict, starting from simple precursors.

Role of 2 Bromo 6 Methoxybenzamide As a Versatile Organic Building Block

Utilization in the Synthesis of Complex Organic Architectures

The structure of 2-Bromo-6-methoxybenzamide is ideally suited for the stepwise and regiocontrolled synthesis of highly substituted molecules. The bromo and methoxy (B1213986) groups provide handles for a variety of cross-coupling and substitution reactions, while the amide group can act as a powerful directing group for ortho-functionalization or be transformed into other functionalities.

The synthesis of polysubstituted aromatic compounds is a fundamental challenge in organic chemistry, and building blocks that allow for controlled, sequential introduction of substituents are of high value. researchgate.netlibretexts.orgpressbooks.pub this compound and its derivatives are effective precursors for such systems. The amide group, for instance, is known to be a directing group in ortho-metalation reactions, facilitating the introduction of substituents adjacent to it. researchgate.net

A clear illustration of its utility is in the synthesis of polysubstituted 6-arylaminobenzamides, which are scaffolds for potential therapeutic agents. rsc.orgrsc.org In one synthetic route, a related compound, 6-(mesitylamino)-2-methoxybenzamide, was prepared and then selectively brominated at the 3-position to yield 3-bromo-6-(mesitylamino)-2-methoxybenzamide. rsc.org This sequence demonstrates how the existing methoxy and amino-substituted benzamide (B126) core can be further elaborated to create a tetrasubstituted aromatic ring. rsc.org The synthesis of the initial scaffold itself relies on key transformations like nucleophilic aromatic substitution and copper-catalyzed methoxylation, highlighting the versatility of these functional groups. rsc.org

Table 1: Exemplary Synthesis of a Polysubstituted Benzamide

| Step | Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-bromo-6-fluorobenzoic acid, 2,6-dimethyl-4-fluoroaniline, LiHMDS | 2-bromo-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzoic acid | rsc.org |

| 2 | Ullmann Coupling (Methoxylation) | Product of Step 1, Methanol, Copper Catalyst | 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-methoxybenzoic acid | rsc.org |

| 3 | Amidation | Product of Step 2 | 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-methoxybenzamide | rsc.org |

This strategic functionalization underscores the value of the this compound framework in building complex and precisely substituted aromatic systems. rsc.orgrsc.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. uomus.edu.iqosi.lv The functional groups on this compound make it an adept starting material for constructing a variety of heterocyclic structures. The bromine atom is a particularly useful handle for intramolecular or intermolecular cyclization reactions, often via transition-metal-catalyzed cross-coupling pathways (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) that form new carbon-carbon or carbon-heteroatom bonds.

For example, bromo-substituted aromatic compounds are known precursors for the synthesis of nitrogen-containing heterocycles such as imidazolones and pyrazinones. grafiati.com Furthermore, the broader 2-methoxybenzamide (B150088) scaffold has been incorporated into more complex heterocyclic systems, such as N-(4-benzyl-5,6-dihydropyridin-1(2H)-yl)-2-methoxybenzamide, demonstrating its compatibility with and utility in the synthesis of nitrogen-containing rings. The combination of a reactive halogen for ring-forming reactions and the methoxy and amide groups for modulating solubility and electronic properties makes this compound a promising precursor for novel heterocyclic entities.

Precursor to Polysubstituted Aromatic Systems

Incorporation into Chemical Probes and Ligand Scaffolds

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function. rsc.org The benzamide moiety is a common feature in many biologically active molecules and serves as an excellent scaffold for the development of such probes and ligands. researchgate.netucl.ac.uk

The rational design of a chemical probe involves the integration of several key molecular components. rsc.org A typical probe consists of a "warhead" or reactive group that interacts with the target, a reporter group for detection (such as a fluorophore or biotin), and a linker that connects these elements without interfering with binding. rsc.org

Benzamide-based probes are designed following these principles. The benzamide core often serves as the primary recognition element that binds to the target protein. This scaffold can be functionalized with:

Photo-affinity labels (PALs) : Groups like benzophenones or diazirines can be incorporated into the probe's structure. rsc.orgnih.gov Upon UV irradiation, these groups form highly reactive species that covalently bind to the target protein, allowing for permanent labeling and identification. rsc.org

"Clickable" handles : Functional groups such as alkynes or azides can be installed. nih.govacs.org These allow the probe, once bound to its target, to be tagged with a reporter molecule via a highly efficient and specific "click" reaction. acs.org

Immobilization linkers : Probes can be attached to a solid support, like magnetic beads, to facilitate the capture and isolation of target proteins or metabolites from complex biological samples. researchgate.net

Table 2: Fundamental Components of a Chemical Probe

| Component | Function | Common Examples | Reference |

|---|---|---|---|

| Recognition Scaffold | Binds to the biological target. | Benzamide, Kinase Inhibitors | researchgate.netucl.ac.uk |

| Reactive Group (Warhead) | Forms a covalent bond with the target. | Benzophenone, Diazirine, Bicyclobutane | rsc.orgresearchgate.netnih.gov |

| Reporter Group | Enables detection and visualization. | Fluorophores, Biotin, Alkyne/Azide handles | rsc.orgacs.org |

| Linker | Connects the scaffold to the reporter/warhead. | Polyethylene glycol (PEG), Alkyl chains | rsc.orgresearchgate.net |

The precise structure of a probe molecule is critical to its activity and selectivity. Minor modifications can have profound effects on binding affinity and reactivity. The development of inhibitors for the BRPF1 bromodomain provides a compelling case study on the structure-activity relationships (SAR) of 2-methoxybenzamide derivatives. nih.govacs.org

In this work, a 2-methoxybenzamide moiety was identified as a key component of a potent inhibitor. acs.org The SAR studies revealed several important insights:

Intramolecular Hydrogen Bonding : The 2-methoxy group was found to form a crucial intramolecular hydrogen bond with the adjacent amide N-H proton. This interaction pre-organizes the molecule into a conformation favorable for binding to the target protein, thereby increasing potency. acs.org Replacing the 2-methoxy group with an unsubstituted phenyl ring led to a significant loss of activity, presumably because this hydrogen bond could no longer form. acs.org

Steric Constraints : Attempts to modify the 2-position of the benzamide ring with substituents larger than a methyl group resulted in weaker inhibition. acs.org This suggests that the binding pocket has strict steric limitations and that larger groups create unfavorable steric clashes. acs.org

Table 3: Structure-Activity Relationship (SAR) of BRPF1 Inhibitor Analogues

| Compound | R-Group at 2-position of Benzamide | BRPF1 IC₅₀ (nM) | Rationale for Change | Reference |

|---|---|---|---|---|

| 5 | -OCH(CH₃)₂ (iso-propoxy) | 36 | Potent baseline compound | acs.org |

| 18 | -H (unsubstituted) | >10,000 | Loss of intramolecular H-bond | acs.org |

| 19 | 2-pyridyl | 60 | Mimics H-bond acceptor, improves logD | acs.org |

| 6 | -OCH₂CH₂OH | 450 | Introduction of H-bond donor | acs.org |

| 10 | -OCH₂CH₃ | 400 | Steric bulk larger than methyl | acs.org |

These findings highlight the delicate balance of steric and electronic factors governed by the 2-methoxybenzamide structure and demonstrate how it serves as a finely tuned scaffold for developing potent and selective ligands. acs.org

Design Principles for Benzamide-Based Chemical Probes

Applications in Materials Science and Functional Organic Compounds (e.g., Nonlinear Optical Materials)

The field of materials science seeks to create novel materials with unique physical and chemical properties. Organic molecules are increasingly used to construct functional materials due to their synthetic tunability. jhuapl.edu One area of significant interest is nonlinear optics (NLO), where materials interact with light in a nonlinear fashion, enabling applications such as frequency conversion and optical switching. rsc.orgnumberanalytics.com

Organic compounds with delocalized π-electron systems, often featuring electron-donating and electron-withdrawing groups, can exhibit large NLO responses. numberanalytics.com Research has shown that certain benzamide derivatives, such as methoxy-N,N-diphenylbenzamides, can function as organic nonlinear optical materials. dntb.gov.ua

While this compound itself has not been extensively characterized for NLO properties, its chemical structure possesses the key features of an NLO-active chromophore: an aromatic ring (the π-system) substituted with an electron-donating methoxy group and an amide group. The presence of the bromine atom offers a significant advantage, as it provides a reactive site for further molecular engineering. evitachem.com This would allow the core 2-methoxybenzamide unit to be incorporated into larger conjugated systems or polymers, potentially leading to materials with enhanced NLO properties. Its role as a building block, therefore, extends beyond medicine and into the development of advanced functional organic materials.

Advanced Analytical Methodologies for Research and Development of 2 Bromo 6 Methoxybenzamide

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of 2-Bromo-6-methoxybenzamide, enabling the separation of the compound from impurities, starting materials, and by-products. These techniques are crucial for monitoring the progress of chemical reactions and for the final purity assessment of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of benzamide (B126) derivatives. For compounds structurally similar to this compound, reversed-phase HPLC is often the method of choice. A typical setup involves a C18 column, which is a nonpolar stationary phase, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com The purity of related compounds has been successfully determined using HPLC, with some methods achieving purity levels greater than 99%. lgcstandards.com For instance, the analysis of Bromopride, a related benzamide, demonstrated 100.00% purity when detected at a wavelength of 220 nm. lgcstandards.com The selection of the mobile phase composition is critical and can be adjusted to optimize the separation of the target compound from any potential impurities. sielc.com

Table 1: Representative HPLC Conditions for Analysis of Related Benzamides

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | |

| Mobile Phase | Acetonitrile/Water | sielc.com |

| Detection | UV at 220 nm or 254 nm | lgcstandards.comrsc.org |

| Purity Achieved | >95% to 100% | lgcstandards.com |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in the provided results, the technique is mentioned as a viable method for analyzing related benzamide derivatives. researchgate.net For instance, the analysis of 2-bromo-6-methoxynaphthalene, a structurally related compound, utilized GC to confirm a purity of over 99.5%. google.com GC analysis is often coupled with a mass spectrometer (GC-MS) to provide structural information about the separated components. nih.govnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for monitoring reaction progress and for preliminary purity assessment. umich.edu It is a cost-effective method that involves spotting a sample onto a plate coated with an adsorbent, such as silica (B1680970) gel, and developing it in a suitable solvent system. umich.eduprotocols.io The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For benzamide derivatives, TLC can be used to identify the presence of starting materials, intermediates, and the final product. researchgate.netresearchgate.net Visualization of the separated spots is often achieved using UV light, especially for compounds with a UV-absorbing chromophore. umich.edu

Gas Chromatography (GC)

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. denovix.com This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. denovix.com For the quantification of bromopride, a related benzamide, a UV spectrophotometric method was developed and validated, showing linearity in a concentration range of 5-25 μg/mL. researchgate.net The successful application of UV-Vis spectrophotometry for the analysis of related compounds suggests its utility for the quantification of this compound. researchgate.netzenodo.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. researchgate.net It determines the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a sample, which is then compared with the calculated theoretical values based on the proposed chemical formula. asianpubs.orglifesciencesite.com This comparison serves as a fundamental check of the compound's stoichiometric purity. For various synthesized benzamide derivatives, elemental analysis has been consistently employed to verify their composition. researchgate.netasianpubs.orglifesciencesite.com

Table 2: Example of Elemental Analysis Data for a Related Benzamide Derivative (C14H11N5O)

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 63.39 | 61.65 | asianpubs.org |

| Hydrogen (H) | 4.18 | 4.06 | asianpubs.org |

| Nitrogen (N) | 26.40 | 25.14 | asianpubs.org |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is valuable for determining the thermal stability of a compound, identifying decomposition temperatures, and detecting the presence of residual solvents or water. For a related compound, TGA showed a decomposition onset at 230°C, confirming its thermal stability up to this temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. hitachi-hightech.comadvance-riko.com DTA can detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. researchgate.netnih.gov The DTA curves for bromopride, a related benzamide, showed distinct thermal events that could be used to characterize different crystalline forms. researchgate.net

Future Outlook and Emerging Research Frontiers

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly becoming central to the synthesis of organic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.net The future synthesis of 2-Bromo-6-methoxybenzamide is expected to move away from traditional methods that may involve harsh reagents and generate significant waste streams.

Future research will likely focus on several key strategies for a greener synthesis:

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a primary goal. chemistryjournals.net For instance, reactions could be adapted to run in aqueous systems, potentially using surfactants to overcome solubility issues.

Catalytic Processes: The development of novel catalytic systems can lead to higher atom economy and lower energy consumption. This includes using heterogeneous catalysts that are easily recoverable and reusable, or biocatalysts (enzymes) that operate under mild conditions with high selectivity. chemistryjournals.netrsc.org For example, a greener route for ibuprofen (B1674241) synthesis was developed using a catalytic process that reduces waste and avoids toxic reagents. chemistryjournals.net

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are two technologies poised to make the synthesis of this compound more sustainable. chemistryjournals.net Microwave irradiation can significantly shorten reaction times and improve yields, while continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability. chemistryjournals.netrsc.org

| Green Chemistry Strategy | Potential Application to this compound Synthesis | Expected Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents with water or bio-solvents. | Reduced toxicity and environmental impact. chemistryjournals.net |

| Advanced Catalysis | Employing reusable solid catalysts or enzymes for key steps. | Higher efficiency, less waste, milder reaction conditions. rsc.org |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions like amidation or bromination. | Faster reaction rates, higher yields, and purities. chemistryjournals.netrsc.org |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and process control. chemistryjournals.net |

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by offering powerful tools for prediction and optimization. preprints.org For this compound, these technologies can accelerate the discovery of novel and efficient synthetic pathways.

Key applications of AI/ML in the context of this compound include:

Retrosynthesis Prediction: AI-driven platforms, such as IBM's RXN for Chemistry, can analyze the structure of this compound and propose multiple synthetic routes from commercially available starting materials. preprints.orgengineering.org.cn These tools learn from vast databases of chemical reactions to suggest viable and often non-obvious disconnection strategies. engineering.org.cn

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound, thereby reducing the need for extensive trial-and-error experimentation. preprints.org

Predictive Toxicology: AI models can be used to predict the potential hazards of intermediates and byproducts in a synthetic route, enabling chemists to design safer processes from the outset. researchgate.net

| AI/ML Application | Function | Impact on this compound Synthesis |

| Retrosynthetic Analysis | Proposes synthetic routes by working backward from the target molecule. engineering.org.cn | Accelerates the design of novel and efficient synthesis plans. preprints.orgacs.org |

| Reaction Outcome Prediction | Predicts the products and yields of a reaction under specific conditions. preprints.org | Minimizes experimental effort and resource consumption. |

| Process Optimization | Identifies the ideal set of parameters for a chemical reaction. preprints.org | Enhances yield, reduces costs, and improves sustainability. csic.es |

Exploration of Unconventional Reactivity under Extreme Conditions

Investigating the chemical behavior of this compound under extreme or unconventional conditions can unlock novel reaction pathways and lead to the synthesis of unique molecular architectures. This frontier explores reactivity beyond standard laboratory settings.

Future research could delve into:

High-Pressure Chemistry: Applying high pressure can alter reaction equilibria and transition states, potentially enabling transformations that are not feasible under atmospheric pressure. This could be used to force sterically hindered reactions or to form unusual crystal polymorphs.

Sonochemistry: The use of high-frequency ultrasound can create localized hot spots with extreme temperatures and pressures, driving chemical reactions through unique mechanisms. This could be applied to enhance the rates of metal-catalyzed cross-coupling reactions involving the bromine atom of this compound.

Microwave and Photochemistry: As mentioned in the context of green chemistry, microwave irradiation provides an efficient means of heating. rsc.org Additionally, photochemical methods, using light to initiate reactions, could be explored. The aromatic ring system of this compound may participate in unique photochemical cycloadditions or rearrangements, leading to novel scaffolds.

Expanding the Scope of Building Block Applications in Interdisciplinary Research

The true potential of a chemical building block is realized through its application in diverse scientific fields. The unique substitution pattern of this compound—a nucleophilic methoxy (B1213986) group, an electrophilic bromine atom, and a versatile amide moiety—makes it a highly valuable precursor for interdisciplinary research.

Emerging applications are anticipated in:

Medicinal Chemistry: Benzamides are a well-established scaffold in drug discovery. nih.govresearchgate.net The bromo- and methoxy- groups on this compound serve as handles for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). It can be used to synthesize libraries of compounds for screening against various biological targets, including protein kinases and bacterial enzymes like FtsZ. nih.govresearchgate.net

Materials Science: The rigid, aromatic structure of the compound makes it a candidate for creating advanced materials. It could be incorporated into polymers or foldamers—artificial molecules that mimic the folding of proteins—to create materials with specific three-dimensional structures and functions. uni-muenchen.de

Agrochemicals and Dyes: The reactivity of the compound makes it a useful intermediate in the synthesis of new pesticides, herbicides, or complex dye molecules. lookchem.com The bromo-substituent, in particular, is a common feature in many active agrochemical ingredients.

| Research Field | Potential Application of this compound | Key Structural Features Utilized |

| Medicinal Chemistry | Synthesis of novel anticancer agents or antibiotics. nih.gov | Amide backbone, sites for functionalization (Br, OMe). |

| Materials Science | Precursor for rigid rod-like foldamers or specialty polymers. uni-muenchen.de | Aromatic core, defined substitution pattern. |

| Agrochemistry | Intermediate for new pesticides or herbicides. lookchem.com | Bromo group, aromatic scaffold. |

| Dye Synthesis | Building block for novel chromophores. lookchem.com | Aromatic ring, functional groups for modification. |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically begins with bromination of 6-methoxybenzamide derivatives or functionalization of pre-brominated precursors. Key steps include:

- Starting Materials : 6-Methoxybenzamide or brominated benzoic acid derivatives (e.g., 2-bromo-6-methoxybenzoic acid) coupled with ammonia or amines under amidation conditions .

- Reaction Conditions : Use of coupling reagents (e.g., HATU, DCC) in anhydrous solvents (DMF, THF) at 0–25°C. Catalytic acid/base may optimize intermediate stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield optimization requires controlling moisture, temperature, and stoichiometry of brominating agents (e.g., NBS or Br₂).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C6, bromo at C2). Coupling patterns in H NMR distinguish para/meta substitution .

- X-Ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and packing motifs. High-resolution data (>1.0 Å) ensure accurate hydrogen positioning .

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight, while fragmentation patterns confirm the benzamide backbone.

Q. How can researchers experimentally determine the solubility and stability of this compound in various solvents?

- Methodological Answer :

- Solubility : Gravimetric analysis by saturating solvents (e.g., DMSO, ethanol, water) at 25°C, followed by filtration and drying. HPLC quantifies solubility limits .

- Stability : Accelerated degradation studies under UV light, heat (40–60°C), or varying pH. Monitor via HPLC for decomposition products (e.g., debromination or hydrolysis).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors.

- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts like dehalogenated derivatives?

- Methodological Answer :